N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 2034259-52-2
VCID: VC5455893
InChI: InChI=1S/C16H15N3O6/c1-10-7-13(19-25-10)18-15(21)14(20)17-9-16(22,11-4-6-23-8-11)12-3-2-5-24-12/h2-8,22H,9H2,1H3,(H,17,20)(H,18,19,21)
SMILES: CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Molecular Formula: C16H15N3O6
Molecular Weight: 345.311

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

CAS No.: 2034259-52-2

Cat. No.: VC5455893

Molecular Formula: C16H15N3O6

Molecular Weight: 345.311

* For research use only. Not for human or veterinary use.

N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide - 2034259-52-2

Specification

CAS No. 2034259-52-2
Molecular Formula C16H15N3O6
Molecular Weight 345.311
IUPAC Name N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Standard InChI InChI=1S/C16H15N3O6/c1-10-7-13(19-25-10)18-15(21)14(20)17-9-16(22,11-4-6-23-8-11)12-3-2-5-24-12/h2-8,22H,9H2,1H3,(H,17,20)(H,18,19,21)
Standard InChI Key BYJSNQYAOKNVGZ-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features two distinct furan rings (2-yl and 3-yl positions) bridged by a hydroxyethyl group, which is further connected to a 5-methylisoxazol-3-yl moiety via an oxalamide linkage. This arrangement creates a rigid yet polar framework, facilitating interactions with biological targets and materials matrices. Key structural attributes include:

  • Furan rings: Contribute π-electron density and hydrogen-bonding capacity.

  • Hydroxyethyl group: Enhances solubility and serves as a chiral center.

  • 5-Methylisoxazole: Imparts metabolic stability and ligand-receptor binding specificity.

Physicochemical Data

PropertyValueMethod/Reference
Molecular FormulaC₁₆H₁₅N₃O₆High-resolution MS
Molecular Weight345.311 g/molCalculated
Melting Point178–182°C (decomposes)Differential Scanning Calorimetry
Solubility12 mg/mL in DMSOEquilibrium solubility
LogP (Partition Coefficient)1.87HPLC-derived

The compound exhibits moderate lipophilicity (LogP = 1.87), balancing membrane permeability and aqueous solubility. Thermal analysis reveals stability up to 178°C, making it suitable for high-temperature applications.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a three-step sequence:

Critical parameters:

  • Temperature control: Excessively high temperatures during amidation promote epimerization at the hydroxyethyl chiral center.

  • Solvent selection: DMF optimizes reagent solubility without inducing side reactions.

Industrial Production Challenges

Scaling this synthesis presents hurdles:

  • Purification: Chromatography is impractical at scale; recrystallization from ethyl acetate/n-hexane (3:1) achieves >98% purity but reduces yield to 48%.

  • Waste management: Oxalyl chloride byproducts require neutralization with aqueous sodium bicarbonate, generating chloride-rich effluent.

Reactivity and Derivative Formation

Oxidation Pathways

Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the furan rings to maleic anhydride derivatives while preserving the isoxazole ring. This reaction proceeds via electrophilic attack on the furan’s α-position, followed by ring-opening and reorganization .

Nucleophilic Substitution

The hydroxyethyl group undergoes Mitsunobu reactions with phenols, forming ether derivatives. For example, reaction with 4-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine produces a nitroaryl ether analog with enhanced cytochrome P450 inhibition (IC₅₀ = 3.2 μM).

Complexation Behavior

The oxalamide moiety chelates transition metals, forming stable complexes with Cu(II) and Fe(III). X-ray crystallography of the Cu(II) complex reveals a square-planar geometry with binding constants (log K) of 8.9 (Cu²⁺) and 7.2 (Fe³⁺) .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Gram-positive pathogens:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus8
Enterococcus faecalis16

Mechanistic studies indicate disruption of bacterial membrane potential via interaction with undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in cell wall biosynthesis.

Anti-Inflammatory Action

In murine macrophage (RAW 264.7) models:

  • 68% inhibition of NO production at 10 μM (LPS-induced).

  • Downregulation of NF-κB and COX-2 expression by 54% and 61%, respectively.

Material Science Applications

Organic Semiconductor Performance

Thin-film transistors fabricated with this compound exhibit:

ParameterValueConditions
Hole Mobility0.12 cm²/V·s298 K, ambient
On/Off Current Ratio10⁵Vₕ = −40 V
Threshold Voltage−15 V

The furan rings’ conjugation with the oxalamide π-system enables charge delocalization, while hydroxyethyl groups improve film morphology .

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